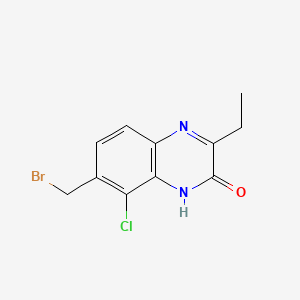![molecular formula C7H9BrN2O2S B13922905 5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)
5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine is a chemical compound with a molecular formula of C6H8BrN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent in dichloromethane (DCM) at 0°C, followed by stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom under reductive conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA in DCM at 0°C.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Further oxidized sulfonyl derivatives.
Reduction: 3-[(Methylsulfonyl)methyl]-2-pyridinamine.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(methylsulfonyl)pyridine: Similar structure but lacks the amine group.
5-Bromo-3-methyl-2-(methylsulfonyl)pyridine: Similar structure but with a different substitution pattern.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar bromine and methylsulfonyl groups but different core structure
Uniqueness
5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine is unique due to the presence of both the bromine and methylsulfonyl groups on the pyridine ring, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H9BrN2O2S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
5-bromo-3-(methylsulfonylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2O2S/c1-13(11,12)4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3,(H2,9,10) |
InChI Key |
VCJSTJFMSBWHAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(N=CC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


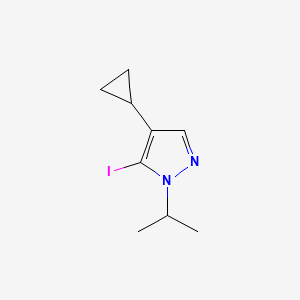
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
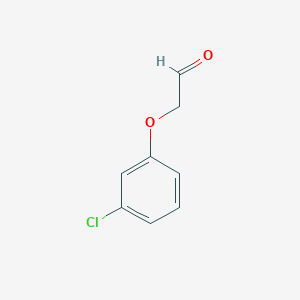
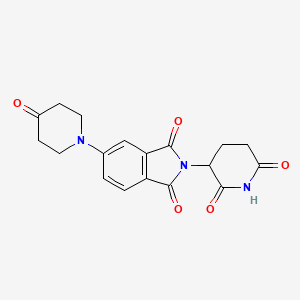
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)

![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
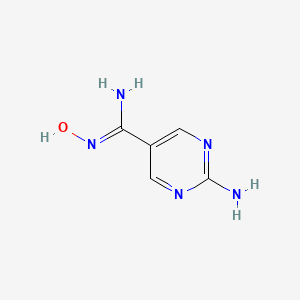
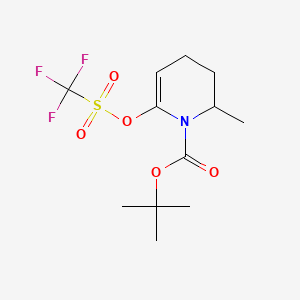
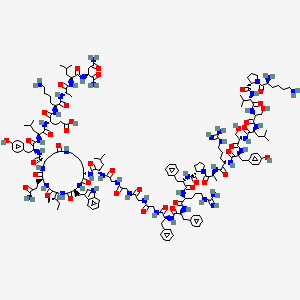
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)


